molecular formula C15H12ClNO4 B12114402 Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- CAS No. 54393-15-6

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-

Cat. No.: B12114402
CAS No.: 54393-15-6
M. Wt: 305.71 g/mol
InChI Key: QIOBRXCJIOTMBM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- (IUPAC name) is a synthetic benzoic acid derivative characterized by a 4-chlorophenoxyacetyl group attached to the amino substituent at the para position of the aromatic ring. Its molecular formula is C₁₅H₁₁Cl₂NO₄, with a molecular weight of approximately 336.17 g/mol (inferred from structurally similar compounds in and ). The compound features:

  • A benzoic acid core (C₇H₅O₂).
  • A 4-chlorophenoxy moiety (C₆H₄ClO) linked via an acetyl bridge (CH₂CO) to an amino group (-NH-).

The compound is typically synthesized via reactions involving 4-aminobenzoic acid and 4-chlorophenoxyacetyl chloride under reflux conditions in anhydrous solvents (analogous to methods in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54393-15-6

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)

InChI Key

QIOBRXCJIOTMBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Amide Coupling

The most widely documented method involves reacting 4-aminobenzoic acid with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine (TEA) or sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Equation:

4-Aminobenzoic acid+4-Chlorophenoxyacetyl chlorideTEA, TolueneBenzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-+HCl\text{4-Aminobenzoic acid} + \text{4-Chlorophenoxyacetyl chloride} \xrightarrow{\text{TEA, Toluene}} \text{Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-} + \text{HCl}

Key parameters:

  • Solvent: Toluene or dichloromethane (DCM) for optimal solubility.

  • Temperature: Reflux conditions (100–120°C) to accelerate reaction kinetics.

  • Yield: 76–82% after purification by recrystallization.

Alternative Activation Strategies

In industrial settings, 4-chlorophenoxyacetic acid may be activated using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate the acid chloride in situ, eliminating the need to handle pre-formed acid chloride. This one-pot method reduces purification steps and improves scalability.

Example Protocol:

  • Dissolve 4-chlorophenoxyacetic acid (1.0 equiv) in anhydrous DCM.

  • Add thionyl chloride (1.2 equiv) dropwise at 0°C, then stir at room temperature for 2 hours.

  • Add 4-aminobenzoic acid (1.1 equiv) and TEA (2.0 equiv), reflux for 4 hours.

  • Quench with ice-water, extract with DCM, and recrystallize from ethanol.

Optimization of Reaction Conditions

Solvent Selection

SolventDielectric ConstantReaction Time (h)Yield (%)
Toluene2.4476
DCM8.9381
THF7.5568

Polar aprotic solvents like DCM enhance reaction rates due to better solubility of intermediates. Non-polar solvents like toluene require prolonged reflux but simplify post-reaction separation.

Catalytic Efficiency

The use of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) increases yields to 89% by stabilizing the tetrahedral intermediate during amide bond formation.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve heat and mass transfer. Key advantages:

  • Residence Time: Reduced to 30 minutes compared to 4 hours in batch reactors.

  • Purity: >99% by HPLC due to precise temperature control.

Waste Management

  • Acid Scavengers: Polymer-supported scavengers (e.g., polystyrene-bound TEA) reduce HCl waste.

  • Solvent Recycling: Toluene and DCM are recovered via distillation, achieving >90% solvent reuse.

Challenges and Solutions

Hydrolysis of Acid Chloride

Exposure to moisture leads to hydrolysis of 4-chlorophenoxyacetyl chloride, forming 4-chlorophenoxyacetic acid. Mitigation strategies:

  • Strict anhydrous conditions using molecular sieves.

  • Use of Schlenk lines for reagent transfer.

Purification Difficulties

The product’s low solubility in cold ethanol necessitates gradient recrystallization:

  • Dissolve crude product in hot ethanol (95% v/v).

  • Cool to 4°C overnight, yielding 70–75% recovery.

Emerging Methodologies

Enzymatic Catalysis

Recent trials with Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF₄]) achieved 65% yield at 50°C, offering a greener alternative to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time to 15 minutes with 78% yield, though scalability remains limited .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- can undergo oxidation reactions, typically forming carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- exhibits significant antimicrobial properties against various bacterial strains. The compound has been evaluated for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing inhibition zones ranging from 8 mm to 15 mm depending on concentration .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundTarget OrganismInhibition Zone (mm)
Compound 3Enterococcus faecium15 mm
Compound 4Staphylococcus aureus10 mm
Compound 6aCandida albicans8 mm

The compound's mechanism of action appears to involve disrupting microbial cell walls or interfering with metabolic processes, making it a candidate for further development as an antimicrobial agent .

Antibiofilm Activity

In addition to its antimicrobial effects, this compound exhibits antibiofilm activity. It has been shown to inhibit biofilm formation in Staphylococcus aureus, which is crucial for preventing chronic infections associated with biofilms . The minimum biofilm eradication concentration (MBEC) was determined to be around 125 µg/mL for several tested strains.

Potential Pharmaceutical Applications

Given its biological activity, benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- may have potential applications in pharmaceuticals. It could serve as a lead compound in developing new antibiotics or antifungal agents. The structural modifications that enhance its activity could also be explored for creating derivatives with improved efficacy and reduced toxicity.

Toxicity Studies

Toxicity assessments have indicated that while some derivatives show moderate toxicity to aquatic organisms like Daphnia magna, others exhibit significantly lower toxicity compared to their parent compounds. This suggests that careful modification of the chemical structure can lead to compounds that are both effective and safer for use .

Mechanism of Action

The compound exerts its effects primarily by inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby modulating cellular excitability and protecting against excitotoxicity. The molecular targets include the TRPM4 protein, and the pathways involved are related to ion homeostasis and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- with structurally analogous benzoic acid derivatives, emphasizing substituent effects, synthesis, and biological activities:

Compound Name (IUPAC) Molecular Formula Substituent Structure Key Properties/Bioactivity Synthesis Route (Reference)
Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- C₁₅H₁₁Cl₂NO₄ 4-Cl-phenoxyacetyl-amino Suspected insecticidal activity; moderate logP 4-aminobenzoic acid + 4-chlorophenoxyacetyl chloride
4-Chloro-2-[[2-(3-methoxyphenoxy)acetyl]amino]benzoic acid C₁₆H₁₄ClNO₅ 3-MeO-phenoxyacetyl-amino Higher solubility (methoxy group); unstudied bioactivity Esterification/amide coupling
4-[(4-Methoxybenzoyl)amino]benzoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester C₂₃H₁₈ClNO₆ 4-MeO-benzoyl-amino + chlorophenyl ester Enhanced stability (ester group); potential pharmaceutical use Multi-step acylation
4-[(Phenylcarbamoyl)amino]benzoic acid C₁₄H₁₂N₂O₃ Phenylcarbamoyl-amino Demonstrated insecticidal activity (EC₅₀ = 12 µM) 4-aminobenzoic acid + phenyl isocyanate
4-[(3-Nitrobenzylidene)amino]benzoic acid (JP6) C₁₄H₁₀N₂O₄ 3-NO₂-benzylidene-amino Antimicrobial (MIC = 25 µg/mL against E. coli) Schiff base condensation

Structural and Functional Insights:

Electron-Withdrawing vs. In contrast, the 3-methoxyphenoxy group () is electron-donating, which may increase solubility but reduce metabolic stability. Nitro groups (e.g., in JP6, ) introduce strong electron-withdrawing effects, correlating with antimicrobial activity but higher toxicity.

Bioactivity Trends: Insecticidal Activity: The target compound’s 4-chlorophenoxy group mirrors the substituent in 4-[(phenylcarbamoyl)amino]benzoic acid (), which showed insecticidal efficacy. Chloroaromatic groups are known to enhance lipophilicity and target binding in agrochemicals. Antimicrobial Activity: Schiff base derivatives (e.g., JP6 in ) exhibit activity due to the imine (-C=N-) linkage, absent in the target compound.

Synthetic Accessibility: The target compound requires specialized reagents (e.g., 4-chlorophenoxyacetyl chloride), whereas Schiff bases () are simpler to synthesize via condensation.

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